molecular formula C20H19ClN2O5S2 B3649678 N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide

N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide

Cat. No.: B3649678
M. Wt: 467.0 g/mol
InChI Key: BBVKBPKTHUCBRC-UHFFFAOYSA-N
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Description

The compound “N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide” is a complex organic molecule. It contains a sulfonamide group (-SO2NH2), which is a common functional group in many pharmaceutical drugs. The presence of both an amine group (-NH2) and a methoxy group (-OCH3) suggests that this compound might have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate sulfonyl chloride with an amine to form the sulfonamide linkage. The methoxy group could be introduced through a Williamson ether synthesis or a similar method .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonamide group attached to two aromatic rings. The chlorine and methyl groups on one of the aromatic rings could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amine group could be acylated or alkylated, and the methoxy group could be cleaved under acidic conditions. The aromatic rings could also participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the sulfonamide group could enhance the compound’s solubility in water, while the aromatic rings could contribute to its stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many sulfonamide compounds are used as antibiotics, where they inhibit the growth of bacteria by interfering with the synthesis of folic acid .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5S2/c1-14-3-4-16(13-20(14)21)23-30(26,27)18-9-5-15(6-10-18)22-29(24,25)19-11-7-17(28-2)8-12-19/h3-13,22-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVKBPKTHUCBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide

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